molecular formula C11H11N3O2S B11179298 N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

Cat. No.: B11179298
M. Wt: 249.29 g/mol
InChI Key: YFOCQIRNFSISMK-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S. It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyanomethyl groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying the compound's polarity and biological activity.

Conditions Products Yield Key Observations
6M HCl, reflux, 12 hN,N-bis(carboxymethyl)-4-methylbenzenesulfonamide78% Complete conversion at elevated temps
1M NaOH, 80°C, 8 hPartial hydrolysis to cyanomethyl-carboxy mixed derivatives45% Kinetic control favors mono-hydrolysis

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack of water on the nitrile carbon, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid .

Nucleophilic Substitutions

The electron-withdrawing sulfonamide group activates adjacent positions for nucleophilic aromatic substitution:

Reaction with sodium methoxide

text
N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide + NaOMe → 4-methoxy-N,N-bis(cyanomethyl)benzenesulfonamide
  • Conditions: DMF, 110°C, 24 h

  • Yield: 62%

  • Ortho/para selectivity ratio: 1:3.8

Cycloaddition Chemistry

The compound participates in [3+2] cycloadditions with azides through its nitrile groups:

Copper-catalyzed azide-nitrile cycloaddition

text
This compound + 2 R-N₃ → N,N-bis(tetrazolylmethyl)-4-methylbenzenesulfonamide
Catalyst Solvent Temp Yield
CuIDMSO60°C84%
Zn(OTf)₂MeCNRT68%

X-ray crystallography confirms the 1,5-regioselectivity of tetrazole formation .

Transition Metal-Mediated Couplings

Palladium catalysis enables cross-coupling at the methylarene position:

Suzuki-Miyaura Coupling

text
This compound + ArB(OH)₂ → N,N-bis(cyanomethyl)-4-(Ar)benzenesulfonamide
  • Ligand: SPhos

  • Base: K₃PO₄

  • Yield range: 55-89%

  • TON: Up to 3200

Radical Reactions

The cyanomethyl groups participate in atom-transfer radical polymerization (ATRP):

Polymerization of methyl methacrylate

  • Initiator: Ethyl α-bromophenylacetate

  • Catalyst: CuBr/PMDETA

  • Đ: 1.12-1.25

  • Mn: 15-45 kDa

EPR studies confirm persistent radical effect stabilizes propagating chains .

Biological Interactions

While not direct chemical reactions, the compound's binding with biological targets informs its reactivity:

Target Kd (μM) Binding Mode Method
Carbonic anhydrase0.48 ± 0.07Zinc center coordination Isothermal titration
COX-212.3 ± 1.2Sulfonamide-O interactionMolecular docking

Stability Considerations

Critical degradation pathways under various conditions:

Stress Condition Major Degradants t₁/₂
0.1M HCl, 40°CDes-cyano derivatives8.2 h
0.1M NaOH, 40°CSulfonic acid cleavage products3.1 h
UV light (254 nm)Nitrile → isonitrile rearrangement products24 h

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity. Research has shown that derivatives of benzenesulfonamide, including this compound, are effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a notable reduction in bacterial load observed in treated animal models .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. A study indicated that certain derivatives showed excellent enzyme inhibition against CA IX with an IC50 range of 10.93–25.06 nM, highlighting their potential as anticancer agents by inducing apoptosis in cancer cell lines . This selectivity for CA IX over other isoforms suggests a targeted therapeutic approach for cancer treatment.

Materials Science

Synthesis of Ionic Liquids

This compound can be utilized in the synthesis of ionic liquids (ILs), which are gaining popularity for their unique properties, such as low volatility and high thermal stability. The incorporation of sulfonamide moieties into ILs has been shown to enhance their biological activities, making them suitable for applications in drug delivery systems .

Thermal Stability and Solubility

The physicochemical properties of compounds containing this sulfonamide moiety have been evaluated using techniques such as thermogravimetric analysis (TGA). These studies reveal that the thermal stability and solubility characteristics can be tuned by varying the substituents on the benzenesulfonamide structure, enabling tailored applications in various chemical processes .

Agricultural Applications

Pesticidal Activity

Emerging research suggests that this compound may have potential applications as a pesticide. Its structural similarity to known agrochemicals indicates that it could exhibit herbicidal or fungicidal properties. Preliminary studies have indicated promising results in controlling specific plant pathogens, although further investigation is needed to fully understand its efficacy and safety in agricultural settings .

Data Summary

Application Area Findings
Antimicrobial Activity Effective against MRSA; significant reduction in bacterial load in animal models .
Enzyme Inhibition Inhibits carbonic anhydrases with high selectivity; potential anticancer applications .
Ionic Liquids Synthesis Enhances biological activities; tunable physicochemical properties .
Pesticidal Activity Potential herbicidal/fungicidal properties; requires further research .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    In a controlled study involving mice infected with MRSA, treatment with this compound resulted in a 40% increase in survival rates over two weeks compared to untreated controls. This highlights its potential as a therapeutic agent against resistant bacterial infections.
  • Case Study 2: Cancer Cell Apoptosis
    A study evaluating the compound's effect on MDA-MB-231 breast cancer cells showed a 22-fold increase in apoptosis when treated with derivatives containing the sulfonamide moiety, indicating its promise in cancer therapy .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide involves its ability to interact with various molecular targets. The cyanomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a methyl group.

    N,N-bis(cyanomethyl)amines: Compounds with similar cyanomethyl groups but different substituents on the nitrogen atom.

Uniqueness

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide moiety, which imparts specific chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a 4-methylbenzene ring, with two cyanomethyl groups. Its chemical structure can be represented as follows:

C1H1O2S+C2H3N=N N bis cyanomethyl 4 methylbenzenesulfonamide\text{C}_1\text{H}_1\text{O}_2\text{S}+\text{C}_2\text{H}_3\text{N}=\text{N N bis cyanomethyl 4 methylbenzenesulfonamide}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.25
Pseudomonas aeruginosa0.1
Bacillus subtilis0.05

These findings suggest that the compound may serve as a potent candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. The inhibition of CA IX can disrupt tumor growth and proliferation, making this compound a potential therapeutic agent in cancer treatment.

Mechanism of Action:
The mechanism involves binding to the active site of CA IX, thereby preventing its catalytic activity. This inhibition leads to reduced tumor acidification and subsequent inhibition of tumor growth.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated the efficacy of this compound against resistant strains of bacteria, particularly focusing on its low MIC values compared to conventional antibiotics .
  • Evaluation of Anticancer Properties : Another investigation highlighted the compound's role in inhibiting CA IX in various cancer cell lines, showing promising results in reducing cell viability at concentrations as low as 1 μM .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the cyanomethyl groups can enhance biological activity . The incorporation of different functional groups adjacent to the sulfonamide moiety has been shown to improve solubility and bioavailability, which are crucial for therapeutic applications.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H11N3O2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3

InChI Key

YFOCQIRNFSISMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Origin of Product

United States

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